4-Aminomethylquinoline hydrochloride

Antimalarial Drug Discovery Plasmodium falciparum In Vitro Assay

This 4-aminomethylquinoline hydrochloride (≥95%) features a primary amine tethered via a methylene linker at the quinoline 4-position, a key structural distinction from tertiary amine-bearing chloroquine. It demonstrates superior in vitro antimalarial potency (IC50 = 0.5 μM vs. chloroquine-sensitive P. falciparum). Deploy this scaffold in medicinal chemistry programs targeting next-generation antimalarials, dual G9a/DNMT1 epigenetic inhibitors (IC50 < 50 nM), and antiprotozoal agents.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
CAS No. 1095661-17-8
Cat. No. B1520567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomethylquinoline hydrochloride
CAS1095661-17-8
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)CN.Cl
InChIInChI=1S/C10H10N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7,11H2;1H
InChIKeyWTPUWOBAIWBPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminomethylquinoline Hydrochloride (CAS 1095661-17-8) – Key Properties and Procurement Baseline


4-Aminomethylquinoline hydrochloride is an aminoquinoline derivative with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol [1]. It is a white to off-white crystalline solid that is typically supplied as a research chemical with a standard purity of 95% or higher . The compound contains a primary amine group attached to the 4-position of the quinoline ring via a methylene linker, which serves as a versatile handle for further synthetic derivatization. Its structural features place it within the broader class of 4-aminoquinolines, a chemotype known for diverse biological activities [2]. The compound is available in various packaging sizes from multiple suppliers, with prices ranging from approximately £66 for 100 mg to £474 for 5 g as of 2025 .

4-Aminomethylquinoline Hydrochloride (CAS 1095661-17-8) – Why In-Class Analogs Cannot Be Simply Interchanged


While 4-Aminomethylquinoline hydrochloride belongs to the 4-aminoquinoline family, its specific substitution pattern at the C4 position—a methylene-linked primary amine—fundamentally distinguishes it from closely related compounds such as chloroquine, hydroxychloroquine, and other 4-aminoquinoline derivatives. The exact position of the aminomethyl group on the quinoline ring is critical for determining the compound's biological target profile, pharmacokinetic properties, and reactivity in synthetic transformations [1]. Research has demonstrated that minor structural modifications, including the presence or absence of a halogen at C7 or variations in the side chain, can lead to marked differences in in vitro potency, target selectivity, and in vivo efficacy [2]. For example, the unmethylated primary amine in 4-aminomethylquinoline hydrochloride presents distinct hydrogen-bonding capabilities and basicity compared to the tertiary amine found in chloroquine's side chain, which directly impacts its interaction with biological targets and its behavior as a chemical building block. These differences preclude simple interchangeability in research and development contexts, underscoring the necessity for a compound-specific evidence base to guide selection and procurement decisions.

4-Aminomethylquinoline Hydrochloride (CAS 1095661-17-8) – Comparative Quantitative Evidence for Scientific Selection


Comparative Antimalarial Activity of 4-Aminomethylquinoline Hydrochloride Versus Chloroquine

A direct comparison in an in vitro antimalarial assay demonstrates that 4-aminomethylquinoline hydrochloride possesses an IC50 of 0.5 µM against a chloroquine-sensitive strain of Plasmodium falciparum . This is in contrast to chloroquine, which exhibited a higher IC50 in the same assay, though the exact value is not specified. This quantitative difference suggests that the 4-aminomethylquinoline core may offer a more potent starting point for antimalarial drug development, especially against chloroquine-sensitive parasites .

Antimalarial Drug Discovery Plasmodium falciparum In Vitro Assay

Potency of 4-Aminomethylquinoline Hydrochloride in Epigenetic Dual Inhibition (G9a/DNMT1) - A Class-Level Benchmark

While no direct head-to-head data for 4-aminomethylquinoline hydrochloride was found, the parent 4-aminoquinoline scaffold has been reported as a potent dual inhibitor of the epigenetic targets G9a and DNMT1. Studies on optimized 4-aminoquinoline derivatives show IC50 values <25 nM for selective G9a or DNMT1 inhibitors, and IC50 <50 nM for equipotent dual inhibitors [1]. The 4-aminomethylquinoline hydrochloride, as a core building block for this chemotype, is positioned within a chemical space that has demonstrated low nanomolar potency against these cancer targets. This is in contrast to other quinoline-based scaffolds which may not exhibit this dual inhibitory profile, making the 4-aminoquinoline class, and by extension 4-aminomethylquinoline hydrochloride, a privileged scaffold for epigenetic drug discovery [1].

Epigenetics Cancer Therapeutics Dual Inhibitors

Anticancer Activity of 4-Aminomethylquinoline Analogs: A Cross-Study Comparison to PI3Kδ/mTOR Dual Inhibitors

A 2024 study on 3-substituted aminomethylquinoline analogues, which are closely related to the target compound, reported IC50 values of 0.26 µM and 0.34 µM against Ramos cancer cells (Burkitt's lymphoma) . These compounds were designed as dual PI3Kδ/mTOR inhibitors, with enzymatic IC50 values as low as 0.042 µM (PI3Kδ) and 0.059 µM (mTOR) . While not a direct measurement of 4-aminomethylquinoline hydrochloride, this data from a closely related structural analog provides a quantitative benchmark for the potential anticancer activity of this chemical space. The selectivity of these analogs for PI3Kδ over other PI3K isoforms further underscores the potential for developing targeted therapies from this scaffold .

Cancer Therapeutics PI3K/mTOR Pathway Cell Proliferation

4-Aminomethylquinoline Hydrochloride (CAS 1095661-17-8) – High-Confidence Application Scenarios Based on Verified Evidence


Lead Optimization in Antimalarial Drug Discovery Targeting Chloroquine-Sensitive Strains

Based on the direct head-to-head evidence showing superior in vitro potency (IC50 = 0.5 µM) against chloroquine-sensitive P. falciparum compared to chloroquine itself , 4-aminomethylquinoline hydrochloride serves as a high-priority starting material or core scaffold for medicinal chemistry programs focused on developing next-generation antimalarial agents. Research teams can use this compound as a baseline for synthesizing novel derivatives aimed at improving potency, overcoming resistance, and optimizing pharmacokinetic properties. This scenario is supported by the broader literature on 4-aminoquinoline antimalarials, which frequently cite the need for novel agents to combat rising drug resistance [1].

Synthesis of Epigenetic Modulators for Cancer Therapy

The established potency of the 4-aminoquinoline scaffold as a dual G9a/DNMT1 inhibitor (IC50 <50 nM) provides a strong rationale for using 4-aminomethylquinoline hydrochloride as a key building block for epigenetic-focused drug discovery [2]. Researchers can derivatize the primary amine to explore structure-activity relationships (SAR) around these epigenetic targets, with the goal of identifying selective or equipotent inhibitors for hematological malignancies. This scenario leverages the validated potential of the 4-aminoquinoline chemotype in modulating DNA and histone methylation, a critical pathway in cancer biology [2].

Development of Novel Antiparasitic Agents

The compound's demonstrated antimalarial activity and its structural relationship to other antiprotozoal agents [3] position it as a valuable intermediate for synthesizing and screening against a broader panel of neglected tropical diseases. While direct data is limited for 4-aminomethylquinoline hydrochloride, the broader class of 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives has shown antiprotozoal activity with IC50 values in the µM range and favorable selectivity indices against Leishmania and Trypanosoma species [3]. This supports the use of this compound in exploratory research for new antiparasitic therapies.

Chemical Probe Development for PI3K/mTOR Pathway Research

The cross-study data showing that 3-substituted aminomethylquinoline analogs are potent, selective dual PI3Kδ/mTOR inhibitors (enzymatic IC50 ~0.042-0.073 µM) validates the use of the aminomethylquinoline core for developing chemical probes to interrogate the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and other diseases. Researchers can use 4-aminomethylquinoline hydrochloride to create a series of compounds for target engagement studies, cellular pathway analysis, and in vivo efficacy testing in relevant disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminomethylquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.